2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde
Description
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is a benzaldehyde derivative characterized by an N-ethyl-n-butylamino group attached via a methylene bridge to the aromatic ring. This compound’s structure combines an aldehyde functional group with a tertiary amine moiety, rendering it a versatile intermediate in organic synthesis, particularly in the formation of Schiff bases (azomethines) and coordination complexes.
Properties
IUPAC Name |
2-[[butyl(ethyl)amino]methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-5-10-15(4-2)11-13-8-6-7-9-14(13)12-16/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINSEZQZQJAPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde typically involves the reaction of benzaldehyde with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Benzaldehyde} + \text{N-Ethyl-n-butylamine} \rightarrow \text{2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde} ]
Industrial Production Methods
In an industrial setting, the production of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Common solvents used in the reaction include toluene and ethanol, which facilitate the reaction and aid in the purification of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[(N-Ethyl-n-butylamino)methyl]benzoic acid.
Reduction: 2-[(N-Ethyl-n-butylamino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
The aminoalkyl substituent in 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde introduces steric bulk and basicity, contrasting with electron-withdrawing groups (e.g., Cl in 5-chloro derivatives) or electron-donating methoxy groups. These differences influence solubility and boiling points:
- Solubility : The tertiary amine moiety may enhance solubility in polar solvents compared to methoxy-substituted analogs.
Chemical Reactivity and Coordination Chemistry
- Schiff Base Formation: Like 2-(N-tosylamino)benzaldehyde, the target compound can undergo condensation with amines to form azomethines. However, its aminoalkyl group may reduce electrophilicity at the aldehyde carbon compared to tosyl-protected analogs, affecting reaction kinetics .
- Metal Coordination: Zinc complexes of related benzaldehyde derivatives exhibit tunable photoluminescence. The N-ethyl-n-butylamino group’s chelating ability remains unexplored but could differ from tosylamino or chloro-substituted ligands due to steric hindrance .
Biological Activity
2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is a compound with notable potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research has indicated that 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde exhibits antimicrobial activity against various pathogens. A study published in Molecules demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it may serve as a potential lead compound for developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.
The biological activity of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, thereby disrupting the growth of microbial cells or cancerous tissues.
- Receptor Interaction : It might interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress in target cells, promoting cell death in cancer cells while potentially damaging microbial cells.
Case Studies and Research Findings
Several studies have documented the biological effects of 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde:
- Study on Antimicrobial Activity : A recent investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.
- Anticancer Evaluation : In a comparative study involving various benzaldehyde derivatives, 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde showed superior cytotoxicity with an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|---|
| 2-[(N-Ethyl-n-butylamino)methyl]benzaldehyde | Yes | Yes | 32 | 15 |
| Benzaldehyde | Moderate | Moderate | 64 | 25 |
| 4-Methoxybenzaldehyde | Low | High | 128 | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
